molecular formula C13H19FN2O B3157710 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine CAS No. 851597-46-1

3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine

Cat. No. B3157710
CAS RN: 851597-46-1
M. Wt: 238.3 g/mol
InChI Key: GXKQERCLTFQFAM-UHFFFAOYSA-N
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Description

“3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine” is a chemical compound with the CAS Number: 851597-46-1 . It has a molecular weight of 238.31 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C13H19FN2O/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16/h4-5,10H,1-3,6-9,15H2 .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H19FN2O . The SMILES representation of this compound is C1CCN(CC1)CCOC2=C(C=C(C=C2)N)F .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 238.31 . The InChI code for this compound is 1S/C13H19FN2O/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16/h4-5,10H,1-3,6-9,15H2 .

Scientific Research Applications

Contribution to Dopamine D2 Receptor Ligands Research

Arylcycloalkylamines, including phenylpiperidines and their arylalkyl substituents, have shown importance in developing antipsychotic agents by improving potency and selectivity for D2-like receptors. Research has indicated that specific pharmacophoric groups, including the 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine structure, contribute significantly to the selectivity and potency at D2-like receptors. This insight is crucial for designing more effective and selective drugs for neuropsychiatric disorders (Sikazwe et al., 2009).

PET Imaging Studies in Parkinson's Disease

The compound has also been indirectly linked to advancements in PET imaging for Parkinson’s disease through derivatives like [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA). FDOPA, a derivative in structural relation to this compound, has been a pioneering tracer for molecular imaging, especially in studying Parkinson's disease through positron emission tomography (PET). This tracer has enabled significant insights into the disease's progression and the dopaminergic system's function (Kumakura & Cumming, 2009).

Nucleophilic Aromatic Substitution Research

Investigations into the nucleophilic aromatic substitution reactions of compounds like this compound have offered quantitative insights into the synthesis of related compounds. These studies have contributed significantly to understanding the reaction mechanisms and kinetics involved in creating complex aromatic compounds, which are crucial for pharmaceutical synthesis and material science (Pietra & Vitali, 1972).

Neuroprotective and Behavioral Properties Research

In the broader context of neuropharmacology, compounds structurally related to this compound have been explored for their neuroprotective and behavioral properties. Research in this area has led to discovering potential therapeutic applications for neurological conditions, providing a foundation for developing new treatments (Schuster et al., 1998).

Safety and Hazards

The safety information available indicates that “3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine” is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-fluoro-4-(2-piperidin-1-ylethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16/h4-5,10H,1-3,6-9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKQERCLTFQFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a manner analogous to Example 125, 0.57 g of the title compound was prepared from 1-{2-[(2-fluoro-4-nitrophenyl)oxy]ethyl}piperidine as a brown oil: 1H NMR (CDCl3, 400 MHz) δ 1.44-1.46 (m, 2H), 1.57-1.63 (m, 4H), 2.50-2.57 (m, 4H), 2.74 (t, 2H, J=6.2 Hz), 3.50 (brs, 2H), 4.08 (t, 2H, J=6.2 Hz), 6.35 (ddd, 1H, J=8.6, 2.5, and 1.5 Hz), 6.45 (dd, 1H, J=12.7 and 2.8 Hz), and 6.81 (t, 1H, J=8.8 Hz).
Name
title compound
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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